Product packaging for 4-Pyrrolidin-1-yl-pentanoic acid(Cat. No.:CAS No. 889940-05-0)

4-Pyrrolidin-1-yl-pentanoic acid

Cat. No.: B1288057
CAS No.: 889940-05-0
M. Wt: 171.24 g/mol
InChI Key: OBVUMCJLQKMUKG-UHFFFAOYSA-N
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Description

Contextualization within Amine-Substituted Pentanoic Acid Chemistry

Amine-substituted pentanoic acids are a class of non-proteinogenic amino acids that are fundamental building blocks in medicinal chemistry. nih.gov Their structure, which includes a carboxylic acid and an amine group on a five-carbon chain, allows for diverse chemical modifications, making them versatile starting materials for synthesizing complex molecules and integral components of peptidomimetics. nih.gov

Research into substituted pentanoic acid derivatives has revealed their potential as anticancer agents. tandfonline.comnih.gov For instance, certain phenyl/naphthylacetyl pentanoic acid derivatives have been investigated for their ability to act as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes implicated in cancer progression. tandfonline.com The core structure of 4-Pyrrolidin-1-yl-pentanoic acid, featuring both a pyrrolidine (B122466) ring—a common scaffold in drug discovery—and a pentanoic acid chain, places it firmly within this field of study. The presence of functional groups like amines and carboxylic acids makes these compounds water-soluble, a desirable property for bioactive molecules. mdpi.com

Academic Significance and Research Trajectories

The primary academic significance of this compound lies in its utility as a synthetic intermediate for creating pharmacologically active compounds. Current research trajectories show its application in the synthesis of inhibitors for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). google.com These receptors are involved in various neurological and inflammatory processes, making them a target for a range of diseases. google.com

The synthesis of this compound is a critical step in producing more complex amide derivatives. For example, it is reacted with compounds like 5-(4-chloro-phenyl)-2H-pyrazol-3-ylamine to create potential α7 nAChR inhibitors. google.comgoogle.com This demonstrates that the research focus is not on the biological activity of this compound itself, but on its role as a crucial structural component for building larger, more targeted therapeutic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1288057 4-Pyrrolidin-1-yl-pentanoic acid CAS No. 889940-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUMCJLQKMUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

Diverse Synthetic Routes and Strategies

The construction of the this compound scaffold can be achieved through several fundamental reaction classes. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Nucleophilic Substitution Approaches

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between pyrrolidine and a pentanoic acid derivative bearing a leaving group at the 4-position. Pyrrolidine, a secondary amine, acts as the nucleophile, displacing the leaving group to form the C-N bond.

A common synthetic pathway starts with the α-bromination of a corresponding ketone, which is then reacted with pyrrolidine. nih.gov While this example leads to a pentan-1-one analogue, the principle is directly applicable to pentanoic acid derivatives. For instance, the reaction of ethyl 4-bromopentanoate with pyrrolidine would yield the ethyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid. The efficiency of this reaction is contingent on the nature of the leaving group (halides like Br or I are common) and the reaction conditions, which are typically carried out at room temperature. nih.gov

Table 1: Nucleophilic Substitution for Pyrrolidine-Pentanoic Acid Scaffolds

SubstrateNucleophileKey Reagents/ConditionsProduct TypeReference
α-Bromoketone (analogue precursor)PyrrolidineRoom Temperatureα-Pyrrolidinyl ketone nih.gov
Ethyl 4-bromopentanoate (hypothetical)PyrrolidineBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)Ethyl 4-pyrrolidin-1-yl-pentanoateGeneral Principle
ω-Azido carboxylic acids (analogue precursor)Intramolecular (Schmidt reaction)Tf2O2-Substituted pyrrolidines organic-chemistry.org

Another approach involves the intramolecular cyclization of ω-azido carboxylic acids, which, upon activation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), can undergo a Schmidt reaction to yield 2-substituted pyrrolidines. organic-chemistry.org

Amidation Reactions and Coupling Strategies

Amidation and peptide coupling reactions are powerful tools for forming bonds between carboxylic acids and amines, and they are frequently employed in the synthesis of complex pyrrolidine-containing molecules. nih.gov In the context of creating analogues, a pyrrolidine derivative containing a carboxylic acid can be coupled with an amine, or a pyrrolidine amine derivative can be coupled with a carboxylic acid.

For example, in the multi-step synthesis of the drug Daclatasvir, a key step involves the amidation of a bis-ketoester, which is subsequently cyclized. mdpi.comsemanticscholar.org A later step involves coupling the resulting bis-pyrrolidine intermediate with N-(methoxycarbonyl)-L-valine, a classic peptide coupling reaction, to form the final product. mdpi.comsemanticscholar.org Similarly, the synthesis of Pasireotide involves reacting a functionalized pyrrolidine with Boc-diaminoethane in the presence of 4-dimethylaminopyridine (B28879) (DMAP), a common coupling agent. nih.govsemanticscholar.org These strategies highlight how amidation is a key step in building more complex structures on a pyrrolidine foundation.

Enantioselective and Stereoselective Synthesis

Controlling the stereochemistry at the C4 position of the pentanoic acid chain is crucial for developing chiral analogues. Several methods exist to achieve high enantioselectivity. nih.gov

One major strategy is to start with an optically pure precursor from the chiral pool. Proline and 4-hydroxyproline (B1632879) are common starting materials for synthesizing a vast number of pyrrolidine-containing drugs and chiral organocatalysts. nih.govmdpi.com

Another powerful technique is the use of chiral auxiliaries. For instance, chiral α,β-unsaturated N-acyloxazolidinones can react with azomethine ylides in 1,3-dipolar cycloaddition reactions to produce chiral trans-3,4-disubstituted pyrrolidines with excellent diastereoselectivity. researchgate.net The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

Resolution of a racemic mixture is a classical but effective method. In the synthesis of pyrovalerone analogues, the racemic product was resolved by forming diastereomeric salts with dibenzoyl-D-tartaric acid. nih.gov Recrystallization of these salts allows for the separation of the desired enantiomer. nih.gov Furthermore, dynamic kinetic resolution of N-Boc-pyrrolidine using an organolithium intermediate in the presence of a chiral ligand has been shown to produce 2-substituted pyrrolidines with high enantioselectivity. researchgate.net

Novel Reaction Conditions and Catalysis in Pyrrolidine-Pentanoic Acid Synthesis

Modern synthetic chemistry emphasizes the use of novel catalysts to improve efficiency, selectivity, and sustainability. The synthesis of pyrrolidines has benefited significantly from these advancements.

Various transition metals have been employed to catalyze the formation of the pyrrolidine ring.

Iridium: Cp*Ir complexes have been developed for the N-heterocyclization of primary amines with diols to give cyclic amines, including pyrrolidines, in excellent yields. organic-chemistry.org

Rhodium: Rhodium catalysts are effective for intramolecular C-H amination reactions, using O-benzoylhydroxylamines as nitrene precursors to form pyrrolidines. organic-chemistry.org

Gold: Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides a route to enantioenriched pyrrolidines. organic-chemistry.org

Copper: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is an effective method for producing pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

Cobalt: Cobalt carbonyl, Co₂(CO)₈, can catalyze the synthesis of pyrrolidines from levulinic acid and aromatic amines through hydrosilylation. organic-chemistry.org

Beyond metal catalysis, organocatalysis has emerged as a major field. koreascience.kr Chiral pyrrolidine derivatives, often derived from proline, are themselves used as organocatalysts in a wide range of asymmetric reactions. nih.govresearchgate.net Recently, a strong Brønsted acid, imidodiphosphorimidate (IDPi), was used to catalyze an intramolecular hydroamination of alkenes, providing access to pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org This method relies on using an electron-deficient protecting group on the nitrogen to prevent catalyst deactivation. chemrxiv.org

Table 2: Catalytic Systems for Pyrrolidine Synthesis

Catalyst TypeCatalyst ExampleReaction TypeReference
IridiumCp*Ir complexN-Heterocyclization of diols organic-chemistry.org
RhodiumDirhodium complexesIntramolecular nitrene insertion organic-chemistry.org
CopperCopper saltsIntramolecular C-H amination organic-chemistry.org
OrganocatalystImidodiphosphorimidate (IDPi)Intramolecular hydroamination chemrxiv.org
CobaltCo₂(CO)₈Reductive amination/hydrosilylation organic-chemistry.org

Preparation of Labeled Analogues for Research

Isotopically labeled compounds are indispensable tools for studying the metabolic fate, pharmacokinetics, and mechanism of action of molecules in biological systems. While specific syntheses for labeled this compound are not prominently detailed in the reviewed literature, general principles of chemical synthesis allow for their preparation.

The introduction of isotopes such as ¹³C, ¹⁴C, ³H (tritium), or ²H (deuterium) can be achieved by using a labeled precursor at a suitable stage of the synthesis. For example:

Labeled Pyrrolidine: Using commercially available [¹³C₄]-pyrrolidine or [²H₈]-pyrrolidine in a nucleophilic substitution reaction with a suitable 4-substituted pentanoate would yield the correspondingly labeled final product.

Labeled Pentanoic Acid: A pentanoic acid derivative labeled with ¹³C or ¹⁴C in the carbon backbone could be synthesized and then subjected to reaction with pyrrolidine.

Tritium (B154650) Labeling: Introduction of tritium can often be accomplished by catalytic reduction of an unsaturated precursor (e.g., a double or triple bond in the pentanoic chain) with tritium gas (³H₂).

In research involving related compounds like pyrovalerone, radiolabeled ligands such as [¹²⁵I]RTI 55 and tritiated neurotransmitters like [³H]dopamine are used in binding and uptake assays to determine the biological activity of the synthesized analogues. nih.gov This highlights the critical role that labeled compounds play in the evaluation of novel chemical entities.

Table of Mentioned Chemical Compounds

Mechanistic Organic Chemistry of 4 Pyrrolidin 1 Yl Pentanoic Acid Reactivity

Fundamental Reaction Mechanisms and Pathways

The reactivity of 4-pyrrolidin-1-yl-pentanoic acid can be understood by examining the reactions typical of pyrrolidines and carboxylic acids. The nitrogen atom of the pyrrolidine (B122466) ring is nucleophilic and basic, while the carboxylic acid group can undergo reactions at the carbonyl carbon and the acidic proton.

The pyrrolidine nitrogen, as a secondary amine derivative, readily participates in nucleophilic reactions. nih.gov For instance, it can be alkylated or acylated. The basicity of the pyrrolidine nitrogen is a key factor in its reactivity, with substituents on the ring influencing this property. nih.gov

The carboxylic acid functional group can undergo a variety of transformations. One common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. Conversely, the ester can be hydrolyzed back to the carboxylic acid. Amide formation is another key reaction, occurring when the carboxylic acid reacts with an amine, often activated by a coupling agent. The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A reaction pathway of interest is the potential for intramolecular reactions between the pyrrolidine nitrogen and the carboxylic acid group. Under certain conditions, such as heating, an intramolecular amide (a lactam) could potentially form. The feasibility of this reaction would depend on the ring size of the resulting bicyclic system.

Below is a table summarizing some of the fundamental reaction pathways for this compound.

Reaction TypeReagents and ConditionsProduct Type
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester
Amide Formation Amine, Coupling Agent (e.g., DCC, EDC)Amide
Reduction of Carboxylic Acid Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workupPrimary Alcohol
N-Alkylation Alkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
N-Acylation Acyl Halide or Anhydride (B1165640)N-Acylpyrrolidinium Species

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by both intramolecular and intermolecular interactions.

Intramolecular Interactions:

The most prominent intramolecular interaction is the potential for an acid-base interaction between the basic pyrrolidine nitrogen and the acidic carboxylic acid proton. This can lead to the formation of a zwitterion, where the nitrogen is protonated (pyrrolidinium) and the carboxylic acid is deprotonated (carboxylate). This zwitterionic form can influence the compound's physical properties, such as its melting point and solubility, as well as its reactivity. The zwitterionic form may be less reactive in certain reactions, as the nucleophilicity of the nitrogen is diminished upon protonation, and the electrophilicity of the carboxylate is lower than that of the protonated carboxylic acid.

Hydrogen bonding can also occur intramolecularly between the carboxylic acid proton and the lone pair of the pyrrolidine nitrogen, potentially forming a cyclic conformation. This can affect the acidity of the carboxylic acid and the basicity of the amine.

Intermolecular Interactions:

In the solid state and in solution, this compound molecules can interact with each other through various intermolecular forces. The primary interactions are hydrogen bonds formed between the carboxylic acid groups of different molecules (dimerization) and between the carboxylic acid of one molecule and the pyrrolidine nitrogen of another. These interactions can lead to the formation of aggregates and influence the compound's physical state and solubility.

The pyrrolidine ring can also participate in hydrophobic interactions. In reactions occurring in a solvent, the nature of the solvent will play a crucial role. Polar protic solvents can solvate both the pyrrolidinium (B1226570) and carboxylate ions, potentially favoring the zwitterionic form. Aprotic solvents might favor the neutral form. The choice of solvent can thus be used to modulate the reactivity of the compound. For instance, understanding the reaction mechanism at a molecular level can lead to better evaluation and orientation in experimental work, including the choice of solvent. beilstein-journals.org

The table below outlines the key molecular interactions for this compound.

Interaction TypeDescriptionPotential Effect on Reactivity
Intramolecular Zwitterion Formation Internal acid-base reaction between the pyrrolidine nitrogen and the carboxylic acid.Decreases nucleophilicity of nitrogen and electrophilicity of the carboxyl group.
Intramolecular Hydrogen Bonding Hydrogen bond between the carboxylic acid proton and the pyrrolidine nitrogen.Can influence acidity and basicity; may favor a cyclic conformation.
Intermolecular Hydrogen Bonding Hydrogen bonds between carboxylic acid groups (dimers) or between carboxylic acid and pyrrolidine nitrogen of adjacent molecules.Affects physical properties and can influence reaction rates by forming aggregates.
Hydrophobic Interactions Interactions involving the aliphatic portions of the molecule.Influences solubility and interactions in nonpolar environments.
Solvent Interactions Interactions with solvent molecules (e.g., solvation of ionic forms).Can modulate the equilibrium between neutral and zwitterionic forms, thereby affecting reactivity.

Sophisticated Analytical Chemistry Techniques for 4 Pyrrolidin 1 Yl Pentanoic Acid

Advanced Spectroscopic Characterization in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Pyrrolidin-1-yl-pentanoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural analysis of this compound, providing detailed insights into the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The protons of the pyrrolidine (B122466) ring typically appear as multiplets in the upfield region. The methine proton adjacent to the pyrrolidine nitrogen and the methyl group would show characteristic chemical shifts and splitting patterns. The methylene (B1212753) protons alpha and beta to the carboxylic acid group would also exhibit distinct resonances.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region (around 170-180 ppm). The carbons of the pyrrolidine ring and the pentanoic acid chain will have characteristic chemical shifts that can be assigned based on their electronic environment.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of the proton network within the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals.

A representative summary of expected NMR data is presented below:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~10-12 (broad singlet)~175-180
CH (on pentanoic chain)Multiplet-
CH₂ (alpha to COOH)Multiplet-
CH₂ (beta to COOH)Multiplet-
Pyrrolidine CH₂Multiplets-
Pyrrolidine CH₂Multiplets-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of this compound.

Exact Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₉H₁₇NO₂), the expected exact mass can be calculated and compared with the experimental value.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule. The fragmentation of this compound would likely involve the loss of the carboxylic acid group, cleavage of the pentanoic acid chain, and fragmentation of the pyrrolidine ring. The analysis of these fragment ions provides further confirmation of the proposed structure. A common fragmentation pathway involves the formation of an iminium ion from the pyrrolidine ring, which is a characteristic fragmentation for N-alkylpyrrolidines.

Ion Proposed Structure m/z (nominal)
[M+H]⁺C₉H₁₈NO₂⁺172
[M-COOH]⁺C₈H₁₆N⁺126
Pyrrolidinyl fragmentC₄H₈N⁺70

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. C-H stretching and bending vibrations for the alkyl chain and the pyrrolidine ring would be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C bond stretching and skeletal vibrations of the molecule would be observable in the Raman spectrum.

Functional Group IR Absorption (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C-H (Alkyl)2850-2960Stretching
C-N1020-1250Stretching

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as biological samples or reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound.

Separation: Reversed-phase liquid chromatography is typically employed for the separation, where a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound can be optimized by adjusting the mobile phase composition (e.g., the ratio of water to organic solvent like acetonitrile (B52724) or methanol) and pH.

Detection: Tandem mass spectrometry (MS/MS) is used for detection. In this technique, the molecular ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the quantification of the analyte even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although it often requires derivatization.

Derivatization: Due to the low volatility of the carboxylic acid, a derivatization step is typically necessary to convert it into a more volatile derivative, such as a methyl or silyl (B83357) ester. This allows for the analysis by GC.

Separation and Detection: The derivatized analyte is then separated on a GC column, typically a non-polar or medium-polarity column. The separated components are then introduced into the mass spectrometer for detection. The resulting mass spectrum will show the molecular ion of the derivative and its characteristic fragment ions, which can be used for identification and quantification.

Computational and Theoretical Chemistry of 4 Pyrrolidin 1 Yl Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to unravel the electronic architecture of 4-Pyrrolidin-1-yl-pentanoic acid, offering a detailed understanding of its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the properties of molecules like this compound. mdpi.com Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are used to predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov For related carboxylic acids, DFT has been successfully used to study their structure and vibrational spectra. researchgate.net

HOMO-LUMO Analysis and Electronic Structure

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. researchgate.netnih.gov The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring, specifically the nitrogen atom, making this the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group, which would be the region susceptible to nucleophilic attack. This charge transfer characteristic within the molecule is a key determinant of its reactivity. ijastems.org

Electrostatic Potential Mapping and Chemical Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution across a molecule. libretexts.org It illustrates regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting intermolecular interactions. wuxiapptec.comnih.gov In an MEP map of this compound, areas of strong negative potential (typically colored red) are expected around the highly electronegative oxygen atoms of the carboxylic acid group. wuxiapptec.com Regions of positive potential (colored blue) would be found near the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the carbon adjacent to the nitrogen atom of the pyrrolidine ring. researchgate.net

Global reactivity descriptors derived from the HOMO and LUMO energies offer quantitative insight into the molecule's reactivity.

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to change in electron configuration. A higher value suggests greater stability.
Global Softness (S)1 / (2η)Represents the reciprocal of hardness and indicates the molecule's polarizability.
Electrophilicity Index (ω)μ2 / (2η) where μ is the chemical potential (μ ≈ -χ)Measures the propensity of a species to accept electrons.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape by simulating its dynamic behavior in a solution, such as water. nih.gov These simulations track the molecule's trajectory, allowing researchers to identify the most populated and energetically favorable conformations. Understanding the preferred shapes of the molecule is vital for predicting how it will interact with biological targets like proteins or enzymes.

In Silico Prediction of Molecular Interactions

In silico techniques are essential for predicting how a molecule might interact with biological macromolecules, a critical step in fields like drug discovery. nih.gov Molecular docking is a primary method used to simulate the binding of a ligand (in this case, this compound) into the active site of a target protein. nih.gov The process predicts the preferred binding orientation and affinity of the molecule. These simulations can identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or hydrophobic interactions involving the pentanoic chain and the pyrrolidine ring. Such predictions are invaluable for understanding a compound's potential biological activity and for guiding the design of more potent analogs. nih.gov

Structure Activity Relationship Sar Investigations of 4 Pyrrolidin 1 Yl Pentanoic Acid Derivatives

Correlating Structural Features with Biological and Chemical Activities

SAR studies for derivatives based on the 4-Pyrrolidin-1-yl-pentanoic acid scaffold have elucidated key relationships between specific structural elements and their resulting biological or chemical activities. These activities span anticonvulsant effects, enzyme inhibition, and monoamine transporter modulation.

Anticonvulsant Activity: A significant body of research has focused on pyrrolidinone derivatives for anticonvulsant properties. In the case of 2-oxopyrrolidine acetamides, analogues of the drug levetiracetam (B1674943), systematic modifications have revealed several critical structural requirements for activity. nih.gov Key findings include:

The carboxamide moiety on the side chain is essential for affinity to the synaptic vesicle protein 2A (SV2A), the molecular target of levetiracetam. nih.gov

The 2-oxopyrrolidine ring is preferred over acyclic or six-membered piperidine (B6355638) ring analogues. nih.gov

Substitution at the 4-position of the lactam ring with small, hydrophobic groups, such as a propyl group, was found to enhance in vivo potency significantly compared to the parent compound. nih.gov Conversely, substitutions at the 3- or 5-positions of the ring generally lead to a decrease in binding affinity. nih.gov

For pyrrolidine-2,5-dione derivatives, which are structurally related to the antiepileptic drug ethosuximide (B1671622), SAR studies have shown that introducing a phenyl group at position 3 of the ring, particularly with electron-withdrawing substituents like chlorine, can confer potent activity in models of generalized and focal seizures. mdpi.com The nature of the substituent at the N-1 position is also crucial; linking the core via an acetamide (B32628) moiety to a 4-arylpiperazine fragment often results in compounds with broad-spectrum anticonvulsant activity. mdpi.comnih.gov For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6 in the table below) was identified as a highly potent anticonvulsant. mdpi.com

Monoamine Transporter Inhibition: Analogues of pyrovalerone, which can be described as 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one derivatives, have been explored as inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. SAR in this series indicates that the aromatic ring, the ketone, the pyrrolidine (B122466) ring, and the alkyl chain are all important for activity. Modifications to the aromatic ring have a significant impact; for instance, replacing the 4-methylphenyl group with a 3,4-dichlorophenyl or a naphthyl group can yield potent DAT/NET selective inhibitors. drugs.ienih.gov

Enzyme Inhibition: Pyrrolidine-based structures have also been developed as enzyme inhibitors.

A series of pyrrolidine pentamine derivatives were identified as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers antibiotic resistance. nih.govnih.gov SAR studies revealed that the pentamine scaffold is essential, and truncations to the molecule result in a loss of inhibitory activity. nih.gov Specific substitutions at five distinct points on the scaffold are required for potent inhibition, with alterations to the S-phenyl moiety at the R1 position significantly reducing activity. nih.gov

In another example, 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones were developed as non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.net The sulfonamide group was found to be critical for activity. The position and electronic nature of the 2-pyrrolidinone (B116388) ring were also vital, as variations severely diminished inhibitory potency. researchgate.net

Compound/SeriesCore StructureKey Structural FeaturesBiological ActivityKey FindingsReference
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide2-Oxopyrrolidine(4R)-propyl groupAnticonvulsant~10 times more potent than levetiracetam in audiogenic seizure-prone mice. nih.gov
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dionePyrrolidine-2,5-dione3-(2-chlorophenyl) group; N-1 acetamide linker to 4-(4-fluorophenyl)piperazineAnticonvulsantPotent activity in MES (ED₅₀ = 68.30 mg/kg) and 6 Hz (ED₅₀ = 28.20 mg/kg) seizure models. mdpi.com
1-Decanoyl-2-pyrrolidinone2-PyrrolidinoneN-decanoyl (C10) acyl chainAnticonvulsantHigh activity against picrotoxin-induced seizures, suggesting it may act as a GABA prodrug. nih.gov
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one2-Aminopentanophenone3,4-dichlorophenyl substitutionMonoamine Transporter InhibitorPotent inhibitor of dopamine transporter (DAT) (Kᵢ = 13 nM) and norepinephrine transporter (NET) (Kᵢ = 35 nM). nih.gov
(piperidinosulfonamidophenyl)pyrrolidin-2-onesPhenylpyrrolidin-2-onePiperidinosulfonamide groupAKR1C3 Enzyme InhibitorSulfonamide group is critical for potent (<100 nM) and selective inhibition. researchgate.net

Stereochemical Influence on Activity Profiles

The three-dimensional nature of the pyrrolidine ring means that stereochemistry often plays a defining role in the biological activity of its derivatives. researchgate.netnih.gov The spatial orientation of substituents can dictate how a molecule interacts with its biological target, leading to significant differences in potency and selectivity between stereoisomers. nih.gov

A prominent example is found in the analogues of levetiracetam. The anticonvulsant activity resides almost exclusively in the (S)-enantiomer of the α-ethyl-2-oxopyrrolidine acetamide side chain. nih.gov Furthermore, when substitutions are introduced on the pyrrolidine ring itself, the relative stereochemistry is critical. For the potent anticonvulsant (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, the specific combination of the (S) configuration at the butanamide alpha-carbon and the (R) configuration at the 4-position of the pyrrolidinone ring is essential for its enhanced potency. nih.gov

This enantioselectivity is also observed in the pyrovalerone series of monoamine uptake inhibitors. nih.gov When the racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was resolved, the (S)-isomer was found to be the more biologically active enantiomer for inhibiting the dopamine and norepinephrine transporters. nih.gov

Compound SeriesStereoisomers ComparedKey FindingReference
Levetiracetam Analogues(S)- vs. (R)-enantiomer of the α-ethyl side chainAnticonvulsant activity resides almost exclusively in the (S)-enantiomer. nih.gov
Pyrovalerone Analogues(S)- vs. (R)-enantiomerThe (S)-isomer is the more potent enantiomer for DAT/NET inhibition. nih.gov
Oxybenzyl Pyrrolidine Acids (PPARα/γ Agonists)cis- vs. trans-isomers (substituents at C3 and C4)The cis-configuration of substituents was preferred over the trans orientation. nih.gov

Rational Design Principles for Analogues

The design of new analogues of this compound derivatives is guided by established medicinal chemistry principles, leveraging SAR data to create molecules with improved potency, selectivity, and drug-like properties.

One successful strategy is molecular hybridization . This approach involves combining two or more pharmacophoric units from different known active compounds into a single molecule. nih.gov For instance, potent anticonvulsants have been designed by merging the pyrrolidine-2,5-dione core of ethosuximide with structural fragments characteristic of other antiepileptic drugs like levetiracetam or lacosamide. semanticscholar.org This strategy aims to create multi-target ligands or to enhance the activity profile by incorporating features that interact with multiple binding sites or have complementary mechanisms of action. nih.govmdpi.com

Scaffold modification and functionalization based on SAR is another cornerstone of rational design. Once an active "hit" compound is identified, chemists systematically modify its structure to probe for improvements. This includes:

Exploring substituent effects: As seen with pyrrolidine-2,5-diones, introducing various electron-withdrawing or electron-donating groups onto a phenyl ring at position 3 can fine-tune activity. mdpi.com

Varying linker length and composition: The nature of the linker between the pyrrolidine core and other functionalities, such as an acetamide versus a simple alkyl chain, can significantly impact the activity spectrum. nih.govmdpi.com

Bioisosteric replacement: In some cases, a functional group can be replaced with another group that retains similar biological activity but offers improved physicochemical properties. An example is the design of non-carboxylate inhibitors of the AKR1C3 enzyme, where the typical carboxylic acid group (which can have poor cell penetration) was replaced with a neutral 2-pyrrolidinone moiety to create potent inhibitors with different properties. researchgate.net

The ultimate goal of these design principles is to develop analogues with an optimal balance of potency, selectivity, and pharmacokinetic properties, transforming initial hits into viable drug candidates. nih.govsemanticscholar.org

Ligand Efficiency and Optimization Strategies

In drug discovery, it is not enough for a compound to be potent; it must also be "efficient." Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size. nih.gov It helps medicinal chemists identify compounds that make the most of their atomic composition, guiding the optimization process toward molecules that are not unnecessarily large or complex. LE is typically calculated as the binding free energy divided by the number of non-hydrogen atoms (Heavy Atom Count, HAC). A common formula is:

LE = (1.37 * pIC₅₀) / HAC

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. nih.gov Higher LE values are generally desirable, especially in the early stages of drug discovery.

Another important metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to lipophilicity (e.g., cLogP). It is calculated as:

LLE = pIC₅₀ - cLogP

LLE helps in designing compounds with a better balance of potency and physicochemical properties, as excessive lipophilicity is often associated with poor solubility, metabolic instability, and off-target toxicity. core.ac.uk An ideal LLE for an optimized drug candidate is often considered to be in the range of 5–7 or greater. core.ac.uk

These metrics are applied during the lead optimization phase for pyrrolidine derivatives. For example, when comparing two inhibitors, the one with a higher LE might be a more promising starting point for further development, even if it is slightly less potent, because it indicates a more efficient use of its atoms for binding. During optimization, chemists aim to increase potency without proportionally increasing size or lipophilicity, thereby maintaining or improving LE and LLE. core.ac.uk

The table below provides a hypothetical application of the LE metric to illustrate its use in comparing different classes of pyrrolidine derivatives based on published data.

Compound/AnalogueTargetPotency (IC₅₀/Kᵢ)pIC₅₀/pKᵢHAC (Approx.)Ligand Efficiency (LE, kcal/mol/atom) (Approx.)Reference
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-oneDopamine Transporter (DAT)13 nM (Kᵢ)7.89200.54 nih.gov
(piperidinosulfonamidophenyl)pyrrolidin-2-one analogueAKR1C3~100 nM (IC₅₀)7.0220.44 researchgate.net
Compound 14 (pyrrolidine-2,5-dione derivative)Anticonvulsant (in vivo)31.3 mg/kg (ED₅₀)N/A29N/A mdpi.com

Note: The table illustrates the concept of Ligand Efficiency. pKᵢ/pIC₅₀ is calculated as -log(Kᵢ/IC₅₀ in M). Heavy Atom Count (HAC) is estimated from the compound name. LE is calculated using the formula (1.37 * pKᵢ) / HAC. In vivo data (ED₅₀) cannot be directly converted to LE.

Biological Interactions and Mechanistic Studies of 4 Pyrrolidin 1 Yl Pentanoic Acid Analogues

Enzyme Inhibition and Modulatory Mechanisms

Analogues of 4-pyrrolidin-1-yl-pentanoic acid have demonstrated significant inhibitory activity against a variety of enzymes, highlighting their potential as modulators of key physiological pathways. The structural features of the pyrrolidine (B122466) ring and its substituents play a crucial role in determining the potency and selectivity of these interactions.

Research into N-acetylpyrrolidine derivatives has shown their potential to inhibit carbohydrate-hydrolyzing enzymes. Specifically, certain analogues have been found to inhibit α-glucosidase and α-amylase, enzymes involved in the digestion of carbohydrates. Kinetic studies have revealed a mixed-type inhibition mechanism for these compounds.

In the realm of neurotransmitter regulation, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which share the pyrrolidine moiety, have been identified as potent inhibitors of monoamine transporters. These compounds exhibit a strong inhibitory effect on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT). nih.govnih.gov The binding affinities (Ki) and the half-maximal inhibitory concentrations (IC50) for these analogues highlight their potential to modulate dopaminergic and noradrenergic signaling. For instance, the S-enantiomer of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one has been shown to be the more biologically active form. mdpi.com Furthermore, modifications to the pyrrolidine ring, such as increasing its size to a six-membered piperidine (B6355638) ring, have been shown to cause a substantial loss in binding potency at all monoamine transporters. nih.gov

Derivatives of pyrrolidine have also been investigated as inhibitors of cholinesterases. A series of dispiro pyrrolidines were found to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Kinetic analysis of the most potent inhibitor in this series suggested a mixed-mode of inhibition, indicating that the compound can bind to both the active site and an allosteric site on the enzyme.

Furthermore, pyrrolidine pentamine derivatives have been studied as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. Structure-activity relationship studies have shown that specific substitutions on the pyrrolidine structure can significantly impact the inhibitory activity. A correlation has been observed between the calculated binding energy (ΔG) from molecular docking and the experimentally determined inhibitory activity.

The table below summarizes the enzyme inhibitory activities of selected this compound analogues.

Compound ClassTarget Enzyme(s)Key Findings
N-Acetylpyrrolidine Derivativesα-Glucosidase, α-AmylaseMixed-type inhibition observed.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one AnaloguesDopamine Transporter (DAT), Norepinephrine Transporter (NET)Potent and selective inhibitors; S-enantiomer is more active.
Dispiro Pyrrolidine DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Mixed-mode inhibition; greater activity against BChE.
Pyrrolidine Pentamine DerivativesAminoglycoside 6'-N-acetyltransferase type IbInhibition correlates with calculated binding energy.

Receptor Ligand Interactions and Signaling Pathway Elucidation

Analogues of this compound have been shown to interact with various receptors, acting as antagonists or modulators of their signaling pathways. These interactions are highly dependent on the specific chemical structure of the analogue.

In the context of chemokine receptors, derivatives of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid have been identified as antagonists of the human CCR5 chemokine receptor. This receptor is a crucial co-receptor for the cellular entry of HIV-1, and its blockade represents a therapeutic strategy. The synthesis and structure-activity relationship studies of these pyrrolidineacetic acid derivatives have led to the identification of compounds with potent binding and antiviral properties in cell-based assays.

Investigations into the interaction of pyrrolidine-containing compounds with adenosine (B11128) receptors have also been conducted. Certain 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives, which can be considered structural analogues, have been found to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. Some of these compounds exhibited a preference for the A3 receptor subtype. For example, a 4-trans-beta-styryl derivative showed significant selectivity for A3 receptors over A1 and A2A receptors. Further structural modifications, such as the inclusion of a 6-phenyl group, were found to enhance this A3 receptor selectivity.

Interestingly, while some analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are potent monoamine transporter inhibitors, a subset of these compounds was evaluated for affinity at serotonin (5HT1A, 5HT1B, 5HT1C) and dopamine (D1, D2, D3) receptors and were found to be inactive. nih.govnih.gov This highlights the potential for achieving selectivity in drug design based on the pyrrolidine scaffold.

Furthermore, some pyridazinone derivatives, which are structurally related to pyrrolidine compounds, have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov A number of these compounds were found to have anti-inflammatory activity by inhibiting this key inflammatory signaling pathway. nih.gov Interestingly, there was little correlation between this activity and their ability to act as agonists for N-formyl peptide receptors (FPR), suggesting that their anti-inflammatory effects may be mediated through FPR-independent pathways. nih.gov

The table below presents a summary of the receptor interactions of selected analogues.

Analogue ClassTarget Receptor(s)Observed Effect
4-(Heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid derivativesHuman CCR5 Chemokine ReceptorAntagonism, potent binding and antiviral properties.
1,4-Dihydropyridine and Pyridine derivativesAdenosine Receptors (A1, A2A, A3)Binding in the micromolar range, with some selectivity for A3.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analoguesSerotonin (5HT1A, 1B, 1C) and Dopamine (D1, D2, D3) ReceptorsInactive at the tested concentrations.
Pyridazinone derivativesN-formyl peptide receptors (FPR)Inhibition of NF-κB signaling, often independent of FPR agonism. nih.gov

Cellular Uptake and Intracellular Distribution in Research Models

The ability of this compound analogues to enter cells and reach their intracellular targets is a critical determinant of their biological activity. Studies on various pyrrolidine-containing compounds have begun to shed light on their cellular uptake mechanisms and subsequent distribution within the cell.

Research on positively charged pyrrolidine-amide oligonucleotide mimics (POMs) has provided insights into the cellular uptake of pyrrolidine-containing oligomers. Fluorescently labeled POM oligomers have been observed to be taken up into HeLa cells, suggesting that the pyrrolidine scaffold can be compatible with cellular internalization. nih.gov

In the context of nanocarriers, systems based on amphiphilic oligomers of N-vinyl-2-pyrrolidone have been developed to facilitate the delivery of therapeutic agents. The cellular uptake of these nanocarriers has been investigated in vitro using glioblastoma and fibroblast cell lines. mdpi.comaau.dk These studies have indicated that the primary mechanism of uptake is dynamin-dependent endocytosis. mdpi.comaau.dk The use of inhibitors such as dynasore (B607235) was found to effectively block the internalization of these nanocarriers. mdpi.comaau.dk Interestingly, while macropinocytosis was found to play a role in the uptake of a free model compound, this pathway appeared to be circumvented when the compound was encapsulated within the N-vinyl-2-pyrrolidone-based nanocarriers. mdpi.com

The general process of endocytosis is considered the main route for the cellular entry of many nanocarriers and other macromolecules. mdpi.com This process can be broadly divided into phagocytosis for larger particles and pinocytosis for fluids and smaller solutes. mdpi.com Pinocytosis is further categorized into macropinocytosis, clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin- and caveolae-independent endocytosis. mdpi.com The specific pathway utilized can be influenced by the physicochemical properties of the compound or nanocarrier, such as size, charge, and surface chemistry.

While these studies provide a general understanding of how pyrrolidine-containing structures can be internalized by cells, specific data on the cellular uptake and intracellular distribution of this compound and its close analogues are still limited. Further research is needed to elucidate the precise mechanisms by which these specific compounds cross the cell membrane and their subsequent fate within the cell.

Modulating Biological Processes through Chemical Intervention

Analogues of this compound have been shown to modulate a variety of fundamental biological processes, demonstrating their potential as chemical tools to intervene in cellular functions and as starting points for the development of new therapeutic agents.

One of the significant biological processes influenced by pyrrolidine derivatives is apoptosis, or programmed cell death. Certain spiro[pyrrolidine-3,3-oxindoles] have been found to inhibit the growth of human breast cancer cell lines by inducing apoptosis at low micromolar concentrations. nih.gov The mechanism of this pro-apoptotic effect was linked to the increased activation of caspase-3 proteins. nih.gov

The inflammatory response is another key biological process that can be modulated by pyrrolidine-containing compounds. As mentioned previously, some pyridazinone derivatives have demonstrated anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in monocytic cells. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.gov

Furthermore, pyrrolidine derivatives have been investigated for their potential to modulate neurological processes. For instance, certain pyrrolidine-2,5-dione-acetamides have shown anticonvulsant properties in preclinical models. nih.gov These findings suggest that the pyrrolidine scaffold can be a valuable starting point for the design of agents targeting the central nervous system.

In the context of cancer, various pyrrolidine derivatives have demonstrated promising anticancer activity through different mechanisms. Some 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown inhibitory effects on the viability of human lung cancer cells. mdpi.com Additionally, novel halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds have been designed as multi-targeted kinase inhibitors and have shown to induce cell cycle arrest in the G0-G1 phase in liver cancer cells, ultimately leading to cell death. mdpi.com

The diverse biological activities of these analogues underscore the versatility of the pyrrolidine ring as a scaffold in medicinal chemistry. By modifying the substituents on the pyrrolidine core, it is possible to fine-tune the biological activity and target specific cellular processes.

The table below provides a summary of the biological processes modulated by selected analogues.

Analogue ClassBiological Process ModulatedKey Research Findings
Spiro[pyrrolidine-3,3-oxindoles]ApoptosisInduction of apoptosis in breast cancer cells via caspase-3 activation. nih.govnih.gov
Pyridazinone derivativesInflammationInhibition of NF-κB signaling and pro-inflammatory cytokine production. nih.gov
Pyrrolidine-2,5-dione-acetamidesNeurological ProcessesAnticonvulsant activity in preclinical models. nih.gov
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesCancer Cell ViabilityInhibition of human lung cancer cell viability. mdpi.com
Halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'Cell Cycle ProgressionInduction of G0-G1 cell cycle arrest in liver cancer cells. mdpi.com

4 Pyrrolidin 1 Yl Pentanoic Acid As a Chemical Biology Tool

Development and Application in Mechanistic Biological Probes

Chemical probes are essential for dissecting complex biological processes. Small molecules like 4-Pyrrolidin-1-yl-pentanoic acid can be engineered to act as probes that help in understanding the function and mechanism of proteins and cellular pathways. The development of such probes often involves creating derivatives that can interact with, report on, or perturb a biological target.

For instance, the pyrrolidine (B122466) moiety is a key component in probes designed for specific detection. Research has led to the creation of fluorescent probes that specifically react with the pyrrolidine structure, causing a detectable change in fluorescence and a visible color shift. nih.gov A probe developed for detecting the parent compound, pyrrolidine, operates through a chemical reaction that forms a new, fluorescent substance, demonstrating a 100% atom utilization reaction. nih.gov This type of mechanistic probe has shown low cytotoxicity and has been successfully used to detect its target in biological systems like zebrafish. nih.gov

Similarly, derivatives of this compound could be synthesized to carry reporter groups (like fluorophores or biotin) or reactive groups (like photoaffinity labels) to investigate new biological targets. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the attachment of these functionalities. Such probes could be used to identify previously unknown protein interactors, map binding sites, or visualize the localization of target proteins within a cell. bldpharm.com

Integration into Combinatorial Chemistry Libraries and Screening Platforms

Combinatorial chemistry is a powerful strategy for drug discovery and for identifying new chemical tools. It involves the synthesis of large collections, or "libraries," of related compounds that can be rapidly screened for biological activity. The structure of this compound is well-suited for inclusion in such libraries.

The synthesis of pyrrolidine-based libraries has been successfully used to identify potent enzyme inhibitors. In one notable example, a combinatorial library of mercaptoacyl pyrrolidines was prepared on a solid-phase support. Each bead in the support contained a unique pyrrolidine compound and an oligomeric tag that encoded its chemical synthesis history. This encoded library was then screened for inhibitors of angiotensin-converting enzyme (ACE). By analyzing the tags on the beads that showed the highest activity, researchers could rapidly identify the structure of the most potent inhibitors. This approach not only identifies lead compounds but also provides substantial structure-activity relationship (SAR) data directly from the primary screen.

The table below illustrates the type of data that can be generated from screening a combinatorial library of pyrrolidine derivatives, showing how different substitutions on the pyrrolidine ring affect inhibitory activity against a target enzyme.

Table 1: Representative Data from Screening a Pyrrolidine-Based Combinatorial Library This table is a representative example based on methodologies used for screening pyrrolidine derivatives and does not represent actual data for this compound.

Compound Structure Substitution at Position X Substitution at Position Y Target Enzyme Inhibition (IC₅₀, nM)
Lead Scaffold H H 500
Derivative 1 CH₃ H 250
Derivative 2 H COOCH₃ 50
Derivative 3 CH₃ COOCH₃ 15

| Derivative 4 | Phenyl | H | >1000 |

This type of screening allows for the systematic evaluation of how different functional groups on the pyrrolidine scaffold contribute to biological activity, guiding the design of more potent and selective molecules.

Utility in Advanced Bioanalytical and Biochemical Assays

The unique chemical properties of compounds like this compound make them useful in various bioanalytical and biochemical assays. These assays are crucial for quantifying biological activity, determining enzyme kinetics, and validating the mechanism of action of new chemical probes or drug candidates.

In the context of enzyme inhibitor screening, pyrrolidine derivatives are frequently evaluated using in vitro biochemical assays. For the ACE inhibitor screen mentioned previously, the assay measured the enzymatic hydrolysis of a substrate, hippuryl-His-Leu. The inhibitory activity of the pyrrolidine compounds was determined by measuring the decrease in substrate hydrolysis using spectrophotometry. To ensure accuracy, the concentration of active inhibitor is often confirmed with secondary assays, such as an Ellman's assay for free thiol content in the case of mercaptoacyl derivatives.

Furthermore, the development of specific probes for the pyrrolidine ring itself opens up new possibilities for advanced assays. A fluorescent probe with a detection limit in the micromolar range and a rapid response time can be used to quantify the presence of pyrrolidine-containing compounds in various samples, including environmental water and biological specimens. nih.gov Such an assay could be adapted to measure the uptake or metabolism of a drug candidate like this compound in cellular or whole-organism models.

The table below summarizes key parameters of a hypothetical advanced bioassay designed around a pyrrolidine-based compound.

Table 2: Example Parameters for a Pyrrolidine-Based Biochemical Assay This table is a conceptual representation and does not reflect existing data for this compound.

Assay Parameter Description Example Value/Metric
Assay Type Fluorescence-based enzyme inhibition Measures change in fluorescence upon substrate cleavage
Target Recombinant Human Enzyme X Purified to >95% homogeneity
Substrate Fluorogenic Peptide Km = 5 µM
Compound Concentration 10-point dose response 0.1 nM to 10 µM
Detection Method Time-Resolved Fluorescence Excitation/Emission: 340/615 nm
Key Readout IC₅₀ (Half maximal inhibitory concentration) Calculated from dose-response curve

| Control | Known selective inhibitor | Included on each assay plate |


Future Perspectives and Emerging Research Directions for 4 Pyrrolidin 1 Yl Pentanoic Acid Research

Innovations in Synthetic Strategies and Green Chemistry

The synthesis of 4-Pyrrolidin-1-yl-pentanoic acid and its analogs is a critical area of research, with a growing emphasis on efficiency, stereoselectivity, and environmental sustainability. Future synthetic strategies are expected to move beyond traditional methods, embracing principles of green chemistry to reduce waste and utilize more environmentally benign reagents and solvents.

One promising approach involves the use of catalytic methods, such as copper(II)-catalyzed aerobic [3 + 2] annulation/ring-opening cascade reactions. nih.govnih.govrsc.org This technique allows for the synthesis of pyrazolyl pentanoic acid derivatives from hydrazones and exocyclic dienones under relatively mild conditions, using an inexpensive and green catalyst. nih.govnih.govrsc.org The development of such cascade reactions streamlines the synthetic process, often leading to complex molecular architectures in a single step.

Furthermore, the stereoselective synthesis of pyrrolidine-containing compounds is paramount, as the biological activity of these molecules is often highly dependent on their stereochemistry. nih.gov Future research will likely focus on developing novel stereoselective methods for the cyclization of acyclic precursors to yield optically pure pyrrolidine (B122466) derivatives. mdpi.com This includes the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers. The conformation of the pyrrolidine ring, which can be influenced by substituents, plays a crucial role in its biological activity. nih.gov

Advanced Computational Approaches for Discovery and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound research, these approaches offer a powerful means to accelerate the identification and optimization of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. scispace.comnih.govresearchgate.net By developing robust 3D-QSAR models, researchers can predict the activity of newly designed compounds and gain insights into the structural features that are crucial for their therapeutic effects. scispace.comnih.govresearchgate.net For instance, a 3D-QSAR model was successfully used to predict the activity of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are also vital for understanding the interactions between this compound derivatives and their biological targets at the atomic level. scispace.comnih.govresearchgate.net These simulations can predict the binding affinity and stability of ligand-protein complexes, guiding the rational design of more potent and selective inhibitors. scispace.comnih.govresearchgate.net For example, docking and MD simulation studies have been employed to investigate the binding of pyrrolidin-2-one derivatives to acetylcholinesterase, revealing key interactions and informing the design of novel inhibitors for potential use in Alzheimer's disease management. nih.govresearchgate.net

Computational TechniqueApplication in Pyrrolidine Derivative ResearchKey Findings
3D-QSAR Predicting the activity of synthesized compounds as potential inhibitors.Developed models with high predictive accuracy (R² and Q² values). nih.govresearchgate.net
Molecular Docking Predicting the binding affinity and mode of interaction with target proteins.Identified compounds with higher docking scores than existing drugs like donepezil. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes over time.Confirmed the stability of promising compound-protein complexes. scispace.com
ADMET Prediction Evaluating the drug-like properties of designed compounds.Predicted favorable CNS activity and oral absorption for many derivatives. nih.gov

Elucidating Novel Biological Targets and Pathways

A significant frontier in this compound research is the identification of novel biological targets and the elucidation of the molecular pathways through which these compounds exert their effects. The pyrrolidine scaffold is a versatile platform for developing compounds that can interact with a wide range of biological targets. nih.gov

Recent studies have explored the potential of pyrrolidine derivatives to inhibit enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease. nih.govresearchgate.net Furthermore, research has investigated the role of these compounds as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer. scispace.com Computational investigations have been used to design novel pyrrolidine derivatives with enhanced inhibitory activity against these targets. scispace.com

Polyhydroxylated pyrrolidines, also known as aza-sugars, represent another exciting class of compounds that can act as dual-target inhibitors of enzymes like α-glucosidase and aldose reductase, which are implicated in metabolic diseases. nih.gov The ability of these compounds to mimic carbohydrates allows them to interact with carbohydrate-processing enzymes. nih.gov

Future research will likely employ a combination of chemical proteomics, molecular docking, and other advanced techniques to identify new protein targets for this compound derivatives. nih.govnih.gov This will open up new avenues for the development of drugs for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.

Strategic Integration of Interdisciplinary Research Methodologies

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future of this compound research will rely on the strategic integration of expertise from various scientific disciplines, including synthetic organic chemistry, computational chemistry, molecular biology, pharmacology, and clinical sciences.

This integrated approach will be crucial for a comprehensive "design, synthesize, and test" cycle. For example, computational chemists can design novel compounds with predicted activity, which are then synthesized by organic chemists. nih.govresearchgate.net These compounds can subsequently be evaluated for their biological activity and mechanism of action by molecular biologists and pharmacologists. This iterative process, guided by feedback from each discipline, can significantly accelerate the drug discovery pipeline.

Moreover, the integration of advanced analytical techniques will be essential for characterizing the synthesized compounds and understanding their interactions with biological systems. The collaboration between academic research laboratories and pharmaceutical companies can also play a vital role in translating promising research findings into new medicines. nih.gov

DisciplineContribution to this compound Research
Synthetic Organic Chemistry Development of efficient and stereoselective synthetic routes. nih.govnih.govrsc.orgmdpi.com
Computational Chemistry Design of novel compounds and prediction of their biological activity. scispace.comnih.govresearchgate.net
Molecular Biology Identification of biological targets and elucidation of mechanisms of action. nih.govnih.gov
Pharmacology Evaluation of the therapeutic efficacy and safety of new compounds.

By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of innovative treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Pyrrolidin-1-yl-pentanoic acid, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis involving condensation of pyrrolidine with pentanoic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent). Yield optimization requires precise control of stoichiometry, temperature (70–90°C), and inert atmosphere (N₂ or Ar) to minimize side reactions .
  • Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers ensure the structural integrity of this compound during characterization?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and carboxylic acid protons (δ 10–12 ppm).
  • Mass Spectrometry : High-resolution LC-QTOF-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound impact its reactivity or biological activity?

  • Methodological Approach :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol to resolve enantiomers.
  • Activity Assays : Compare IC₅₀ values in receptor-binding assays (e.g., GPCR targets) to correlate stereochemistry with potency .
    • Data Contradictions : Some studies report negligible enantiomeric differences in metabolic stability, while others note 2–3x variation in binding affinity. Cross-validate using molecular docking (e.g., AutoDock Vina) and in vitro ADME assays .

Q. What strategies are effective in resolving contradictory data on the compound’s stability under varying pH conditions?

  • Experimental Design :

  • Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA.
  • Kinetic Modeling : Apply first-order kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-sensitive functional groups (e.g., carboxylic acid deprotonation at pH > 5) .
    • Key Finding : Degradation peaks at pH > 10 correlate with lactam formation, confirmed by MS/MS fragmentation .

Q. How can computational chemistry aid in predicting the compound’s physicochemical properties?

  • Tools and Workflow :

  • LogP Prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients (experimental vs. predicted Δ < 0.5).
  • pKa Calculation : Employ SPARC or ChemAxon to predict carboxylic acid ionization (experimental pKa ~4.2) .
    • Validation : Cross-check with experimental solubility (e.g., shake-flask method in PBS) and permeability (Caco-2 assays) .

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